Target Selectivity Profile
In biochemical assays, 1-(3-Chlorophenylsulfonyl)-L-proline demonstrates a unique selectivity fingerprint. It exhibits weak to no significant inhibition of the Prolactin-releasing peptide receptor (PrRP) or the Pyroglutamylated RF-amide peptide receptor (QRFP), both with Ki > 5 µM [1]. In contrast, it shows measurable, albeit moderate, inhibition of human Plasma Kallikrein (PKa) with an IC50 of 1.53 µM (1 min assay) [2] and the L-proline transporter (PROT) with an IC50 of 2.70 µM [3]. This pattern is distinct from a potent PKa inhibitor, which would have an IC50 in the low nM range [2], and from a selective PROT inhibitor like benztropine (IC50 0.75 µM) [3].
| Evidence Dimension | Inhibitory Activity (IC50/Ki) |
|---|---|
| Target Compound Data | PKa IC50: 1.53 µM; PROT IC50: 2.70 µM; PrRP Ki: >5 µM; QRFP Ki: >5 µM |
| Comparator Or Baseline | Potent PKa inhibitor: ~0.006 µM; Benztropine (PROT): 0.75 µM |
| Quantified Difference | >250x less potent than a potent PKa inhibitor; ~3.6x less potent than benztropine at PROT |
| Conditions | Cell-free enzyme assays (PKa, PrRP, QRFP) and cellular uptake assay (PROT) [1][2][3] |
Why This Matters
This unique selectivity profile makes the compound a valuable tool compound for dissecting the roles of these specific targets in complex biological pathways without the confounding off-target effects of more potent or promiscuous inhibitors.
- [1] BindingDB. Affinity data for CHEMBL3982697 (1-(3-Chlorophenylsulfonyl)-L-proline). View Source
- [2] BindingDB. Affinity data for CHEMBL5403349 (1-(3-Chlorophenylsulfonyl)-L-proline). View Source
- [3] BindingDB. Affinity data for CHEMBL3318565 (1-(3-Chlorophenylsulfonyl)-L-proline). View Source
